

Application Notes and Protocols: Zinc Dibutylthiocarbamate (ZDBC) in the Crosslinking of EPDM Rubber

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Compound of Interest

Compound Name: *Zinc dibutylthiocarbamate*

Cat. No.: B089520

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These application notes provide a comprehensive overview of the use of **Zinc Dibutylthiocarbamate** (ZDBC) as an ultra-accelerator in the sulfur vulcanization of Ethylene Propylene Diene Monomer (EPDM) rubber. This document includes typical formulations, detailed experimental protocols for compounding, curing, and testing, as well as expected performance characteristics.

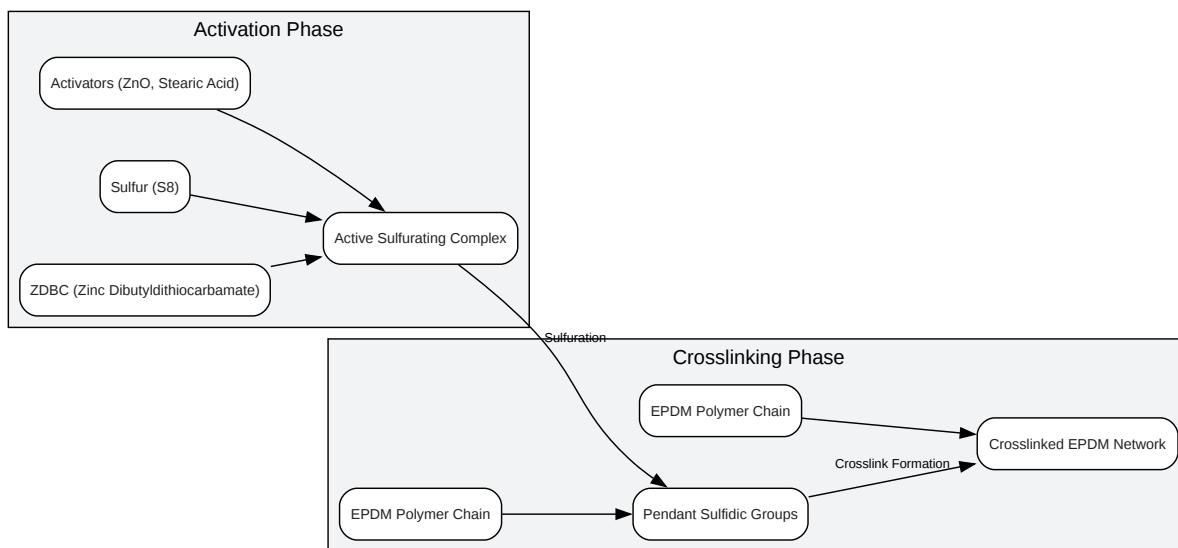
Introduction to ZDBC in EPDM Crosslinking

Zinc dibutylthiocarbamate (ZDBC) is a fast-curing secondary accelerator for sulfur vulcanization of diene rubbers like EPDM.^{[1][2]} It is a non-staining and non-discoloring accelerator, making it suitable for a wide range of applications, including those requiring color stability.^[3] ZDBC is often used in combination with other accelerators, such as thiazoles (e.g., MBT) and sulfenamides, to achieve a synergistic effect on the cure characteristics and final properties of the EPDM vulcanizate.^{[1][4]} Its use can lead to a rapid cure rate, high crosslink density, and good mechanical properties.^{[3][5][6]}

Signaling Pathways and Mechanisms

The vulcanization of EPDM with sulfur and accelerators like ZDBC is a complex process involving the formation of a three-dimensional crosslink network. ZDBC, as a dithiocarbamate,

is a powerful accelerator that participates in the formation of sulfurating agents, which then react with the EPDM polymer chains to form crosslinks.



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Caption: Simplified mechanism of ZDBC accelerated sulfur vulcanization of EPDM.

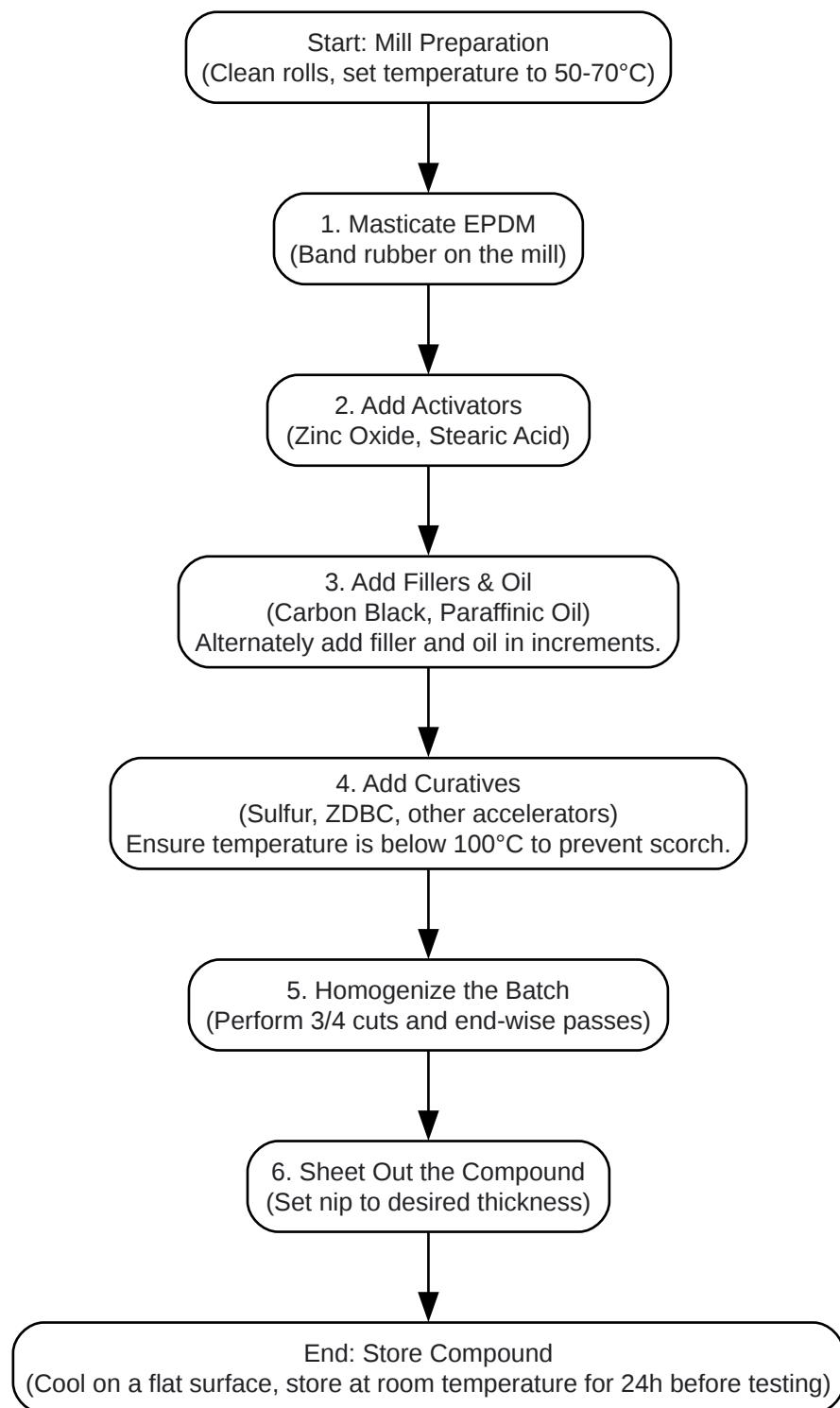
Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific grade of EPDM, other compounding ingredients, and desired final properties.

Materials and Equipment

- EPDM: Grade to be selected based on application requirements (e.g., ethylene content, diene type, and molecular weight).
- Carbon Black: Reinforcing filler (e.g., N330, N550).
- Paraffinic Oil: Processing aid.
- Zinc Oxide (ZnO): Activator.
- Stearic Acid: Activator.
- Sulfur: Curing agent.
- **Zinc Dibutylthiocarbamate** (ZDBC): Accelerator.
- Other Accelerators (optional): e.g., Mercaptobenzothiazole (MBT), Tetramethylthiuram disulfide (TMTD).
- Internal Mixer (e.g., Banbury type) or Two-Roll Mill: For compounding.
- Moving Die Rheometer (MDR): For determining cure characteristics.
- Hydraulic Press: For curing test slabs.
- Tensile Tester: For measuring mechanical properties.
- Hardness Tester (Shore A): For measuring hardness.
- Relevant ASTM Standards: ASTM D3182 (Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets), ASTM D2084 (Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter), ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension), ASTM D2240 (Standard Test Method for Rubber Property—Durometer Hardness).[7][8][9][10]

Compounding Procedure (Two-Roll Mill)

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Caption: Typical workflow for compounding EPDM rubber on a two-roll mill.

Detailed Steps:

- Mill Preparation: Set the roll temperature to 50-70°C and the friction ratio to approximately 1:1.25.
- Mastication: Pass the EPDM through the mill nip (set to a small gap) several times until a continuous band is formed.
- Incorporation of Ingredients:
 - Add zinc oxide and stearic acid and ensure they are well dispersed.
 - Gradually add the carbon black. Alternate with the addition of paraffinic oil to facilitate dispersion and prevent the compound from becoming too dry.
 - After the fillers and oil are incorporated, ensure the batch is homogeneous.
- Addition of Curatives:
 - Widen the mill nip and cool the rolls if necessary to ensure the batch temperature is below 100°C.
 - Add the sulfur, ZDBC, and any other accelerators. Mix until they are fully dispersed.
- Homogenization: Perform several 3/4 cuts from each side, followed by end-wise passes to ensure a thoroughly mixed compound.
- Sheeting: Sheet the compound off the mill at a thickness suitable for the test molds (e.g., 2 mm).
- Conditioning: Allow the compounded rubber to rest for at least 24 hours at room temperature before testing.

Determination of Cure Characteristics

- Apparatus: Moving Die Rheometer (MDR).
- Procedure:
 - Cut a sample of the uncured EPDM compound and place it in the MDR cavity.

- Conduct the test at a specified temperature (e.g., 160°C, 170°C, or 180°C) for a set time (e.g., 30 minutes).
- Record the torque versus time data to determine the following parameters:
 - ML (Minimum Torque): An indication of the compound's viscosity.
 - MH (Maximum Torque): Related to the shear modulus and crosslink density of the fully cured rubber.
 - ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating processing safety.
 - t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for optimal cure.

Curing of Test Slabs

- Apparatus: Hydraulic press with heated platens.
- Procedure:
 - Preheat the press to the desired curing temperature (determined from the MDR results).
 - Place the uncured EPDM sheet into a mold of the desired dimensions.
 - Place the mold in the press and apply a specified pressure.
 - Cure for the t90 time determined from the MDR.
 - Remove the mold from the press and carefully demold the cured rubber slab.
 - Allow the cured slab to cool to room temperature. Condition for at least 24 hours before testing.

Physical Property Testing

- Hardness: Measure the Shore A hardness of the cured slab according to ASTM D2240.
- Tensile Properties:

- Cut dumbbell-shaped test specimens from the cured slab using a die.
- Measure the tensile strength, elongation at break, and modulus at 100% and 300% elongation using a tensile tester according to ASTM D412.

Quantitative Data

The following tables provide a starting point formulation and illustrate the expected effect of varying ZDBC dosage on the cure characteristics and mechanical properties of an EPDM compound.

Table 1: Starting Point Formulation for ZDBC-Cured EPDM

Ingredient	Dosage (phr)	Function
EPDM	100	Base Polymer
Carbon Black (N550)	50	Reinforcing Filler
Paraffinic Oil	15	Processing Aid
Zinc Oxide	5	Activator
Stearic Acid	1	Activator
Sulfur	1.5	Curing Agent
ZDBC	1.0 - 2.5	Accelerator
TMTD (optional)	0.5	Co-accelerator
MBT (optional)	0.5	Co-accelerator

Table 2: Effect of ZDBC Dosage on Cure Characteristics (Cure Temperature: 170°C)

Property	ZDBC: 1.0 phr	ZDBC: 1.5 phr	ZDBC: 2.0 phr
ML (dNm)	1.2	1.1	1.0
MH (dNm)	10.5	12.0	13.5
ts2 (min)	3.5	2.8	2.2
t90 (min)	12.0	9.5	7.0

Table 3: Effect of ZDBC Dosage on Mechanical Properties

Property	ZDBC: 1.0 phr	ZDBC: 1.5 phr	ZDBC: 2.0 phr
Hardness (Shore A)	60	63	66
Tensile Strength (MPa)	12	15	17
Elongation at Break (%)	450	400	350
Modulus at 100% (MPa)	2.5	3.0	3.5

Conclusion

Zinc dibutyldithiocarbamate is a versatile and effective ultra-accelerator for the sulfur vulcanization of EPDM rubber. By adjusting its dosage, often in combination with other accelerators, the cure characteristics and mechanical properties of the final product can be tailored to meet the demands of various applications. The protocols and data presented in these notes serve as a valuable resource for researchers and professionals in the development of EPDM-based materials. Further optimization of the formulation and processing conditions is recommended to achieve specific performance targets.

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